2,4-Pentadienal, 5-(4-nitrophenyl)-
Description
2,4-Pentadienal, 5-(4-nitrophenyl)- (NPPD), also referred to as 5-(4-nitrophenyl)-2,4-pentadienal, is a conjugated aldehyde containing a 4-nitrophenyl substituent. This compound gained attention due to its alleged historical use as a tracking agent (termed "Spydust") by intelligence agencies, attributed to its detectability in biological systems . Structurally, NPPD features a pentadienal backbone with a nitro group at the para position of the phenyl ring, contributing to its electron-withdrawing properties and reactivity.
Properties
IUPAC Name |
5-(4-nitrophenyl)penta-2,4-dienal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-9-3-1-2-4-10-5-7-11(8-6-10)12(14)15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLWQDSDJBFRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=CC=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | 5-(4-NITROPHENYL)-2,4-PENTADIENAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20786 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025773 | |
| Record name | 5-(4-Nitrophenyl)-2,4-pentadien-1-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
5-(4-nitrophenyl)-2,4-pentadienal is a white to orange yellowish powder. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina: NTP. | |
| Record name | 5-(4-NITROPHENYL)-2,4-PENTADIENAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20786 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Low solubility (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina: NTP. | |
| Record name | 5-(4-NITROPHENYL)-2,4-PENTADIENAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20786 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
2608-48-2 | |
| Record name | 5-(4-NITROPHENYL)-2,4-PENTADIENAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20786 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5-(4-Nitrophenyl)-2,4-pentadienal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2608-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Nitrophenyl)-2,4-pentadien-1-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
223 to 226 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina: NTP. | |
| Record name | 5-(4-NITROPHENYL)-2,4-PENTADIENAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20786 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Scientific Research Applications
Organic Synthesis
NPPD serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitutions. For instance:
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
- Reduction : The nitro group can be reduced to an amino group.
- Substitution Reactions : The nitro group can engage in nucleophilic aromatic substitution reactions with various reagents.
Materials Science
The compound has potential applications in the development of organic electronic materials and polymers due to its unique electronic properties imparted by the nitro group. Research is ongoing to explore its utility in creating advanced materials with specific functionalities.
Pharmaceuticals
NPPD is being investigated for its biological activity and potential use as a building block in drug development. Its ability to generate reactive oxygen species (ROS) suggests it may have implications in oxidative stress-related conditions and could be explored further for therapeutic applications.
NPPD exhibits several notable biological activities:
- Neurotoxicity : Studies indicate that at high concentrations (above 700 mg/kg), NPPD can induce neurotoxic effects through oxidative stress mechanisms.
- Antioxidant Activity : Despite its potential neurotoxic effects, there is evidence suggesting that NPPD may exhibit antioxidant properties under certain conditions.
- Antimicrobial Properties : Preliminary studies have shown moderate antimicrobial activity against common bacterial strains, warranting further investigation into its efficacy as a therapeutic agent.
Neurotoxicity Assessment
A study on neuronal cell lines demonstrated significant cell death at concentrations exceeding 700 mg/kg due to ROS generation. This highlights the need for careful assessment of its safety profile in biological systems.
Oxidative Stress Induction
Research has shown that exposure to NPPD leads to increased lipid peroxidation and decreased antioxidant enzyme activity across various cell types, indicating its role in inducing oxidative stress.
Antimicrobial Evaluation
In vitro tests against bacterial strains revealed moderate inhibitory effects of NPPD, suggesting potential for development into an antimicrobial agent; however, comprehensive evaluations are necessary for validation.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₁H₉NO₃
- Molecular Weight : 203.20 g/mol
- Functional Groups : α,β,γ,δ-unsaturated aldehyde, 4-nitrophenyl substituent.
Studies in male F344 rats revealed that NPPD is rapidly absorbed via the gastrointestinal tract, distributed systemically, metabolized, and excreted primarily in urine.
Structural Analogs with Nitrophenyl Moieties
Compounds bearing the 4-nitrophenyl group exhibit diverse pharmacological and biochemical activities. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Note: LogP values estimated based on substituent contributions.
Key Observations :
- Electron Effects : The nitro group in NPPD enhances electrophilicity compared to the methoxy group in 5-(4-Methoxyphenyl)penta-2,4-dienal, influencing reactivity and binding interactions .
- Bioactivity : 5-(4-Nitrophenyl)-1,3,4-oxadiazole derivatives (e.g., Compound XV) exhibit potent CNS depressant activity due to electron-withdrawing groups at strategic positions, unlike NPPD, which lacks direct CNS activity .
Pharmacological and Binding Properties
RKIP Binding :
However, compounds with 4-nitrophenylamine moieties (e.g., 2,4-dinitrophenyl amine) bind to RKIP’s hydrophobic pocket, though the nitro group alone is insufficient for binding. Structural context (e.g., adjacent bromo or dinitro groups) is critical .
CNS Activity :
NPPD’s primary documented use is as a tracer, whereas 5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives demonstrate CNS depressant effects, highlighting functional group-dependent applications .
Toxicological and Metabolic Profiles
Table 2: Metabolic and Toxicological Comparison
Key Findings :
- NPPD’s rapid urinary excretion contrasts with the biliary excretion of oxadiazole derivatives, suggesting divergent metabolic pathways .
- Mutagenicity data for NPPD underscore the need for caution in exposure, whereas oxadiazole derivatives show fewer side effects .
Structural Isomerism and Misidentification
Nitration of phenylisoxazole initially led to misidentification of 5-(4-nitrophenyl)isoxazole as its 3-substituted isomer, emphasizing the importance of substituent positioning on physicochemical properties . NPPD’s structure avoids such ambiguity due to its linear pentadienal chain.
Preparation Methods
Design of Experiments (DoE)
Multivariate analysis of Wittig reactions identified critical factors:
In Situ Monitoring
FT-IR tracks aldehyde consumption (C=O stretch at 1720 cm⁻¹), enabling real-time endpoint detection. HPLC-MS confirms absence of nitro-reduction byproducts (m/z 203.19).
Emerging Methodologies
Q & A
Q. What are the recommended synthetic routes and purification methods for 2,4-Pentadienal, 5-(4-nitrophenyl)-?
- Methodological Answer : The compound can be synthesized via condensation reactions involving 4-nitrophenyl precursors. A feasible approach includes the use of 4-nitrophenol derivatives (e.g., 4-nitrophenol sodium salt dihydrate) as starting materials, followed by aldehyde functionalization under controlled pH conditions . Purification often employs column chromatography with silica gel or recrystallization using polar aprotic solvents. Analytical tools like HPLC or GC-MS (>95% purity thresholds) are critical for validating purity .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use spectroscopic techniques:
- NMR (¹H/¹³C) to confirm conjugation in the pentadienal backbone and nitro group positioning.
- FT-IR for identifying carbonyl (C=O) and nitro (NO₂) stretching frequencies.
- UV-Vis spectroscopy to analyze π→π* transitions in the conjugated system, which are sensitive to substituent effects .
Computational methods (DFT) can supplement experimental data to predict electronic properties .
Q. What safety protocols are essential when handling 2,4-Pentadienal, 5-(4-nitrophenyl)-?
- Methodological Answer :
- PPE : Lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods due to potential volatility and nitro-group toxicity.
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- Emergency Procedures : Immediate decontamination with ethanol for spills; consult safety data sheets (SDS) for first-aid measures .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Virtual Screening : Use tools like COMSOL Multiphysics to simulate reaction kinetics and thermodynamics. For example, model the activation energy of nitro-group stabilization under varying temperatures .
- Machine Learning : Train algorithms on existing reaction datasets (e.g., Reaxys) to predict optimal solvent systems or catalyst efficiency .
Q. How should researchers address contradictions in experimental vs. theoretical data (e.g., unexpected byproducts)?
- Methodological Answer :
- Hypothesis Testing : Re-examine reaction mechanisms using isotopic labeling (e.g., deuterated analogs ) to trace byproduct origins.
- Error Analysis : Quantify uncertainties in spectroscopic measurements (e.g., confidence intervals for NMR integration) .
- Triangulation : Cross-validate results with multiple techniques (e.g., XRD for crystallinity vs. DSC for thermal stability) .
Q. What factorial design strategies are effective for optimizing reaction yield and selectivity?
- Methodological Answer : A 2³ factorial design can evaluate three variables (temperature, catalyst loading, solvent polarity):
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 25°C | 60°C |
| Catalyst Loading | 0.5 mol% | 2.0 mol% |
| Solvent | DMF | THF |
Analyze interactions using ANOVA to identify dominant factors. For example, high temperature may improve kinetics but reduce nitro-group stability .
Q. How does the compound’s stability vary under photolytic or thermal conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor decomposition thresholds (e.g., >150°C).
- Photostability Tests : Expose to UV light (254 nm) and track degradation via HPLC. Nitro-aromatic compounds often exhibit photolytic cleavage .
- Kinetic Modeling : Fit Arrhenius plots to predict shelf-life under storage conditions .
Q. What role does this compound play in multi-step syntheses (e.g., as a dienophile or electrophile)?
- Methodological Answer :
- Diels-Alder Reactions : The conjugated dienaldehyde acts as a dienophile with electron-rich dienes. Monitor regioselectivity using Hammett plots .
- Nucleophilic Additions : The aldehyde group can undergo Grignard reactions, but the nitro group may require protection (e.g., acetylation) to prevent side reactions .
Data-Driven Research Tools
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
